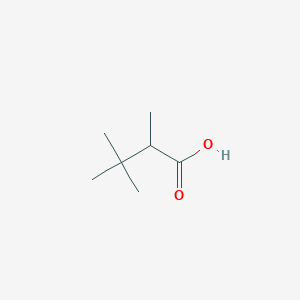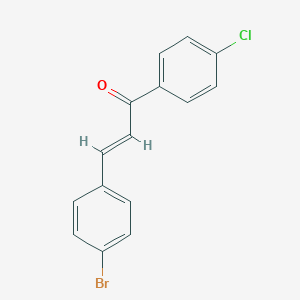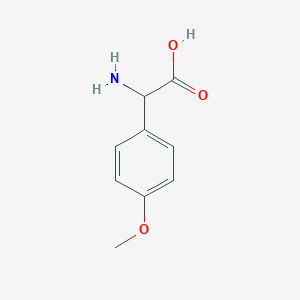![molecular formula C22H25N7O5 B010233 N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide CAS No. 106359-94-8](/img/structure/B10233.png)
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It has been widely used in scientific research to study the mechanism of photosynthesis and its effects on plant growth.
Applications De Recherche Scientifique
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been widely used in scientific research to study the mechanism of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which is responsible for generating oxygen and ATP in plants. This inhibition leads to a decrease in photosynthesis and a reduction in plant growth. N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has also been used to study the effects of photosynthesis on the environment, such as the role of photosynthesis in carbon sequestration.
Mécanisme D'action
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide inhibits the electron transport chain in photosystem II by binding to the D1 protein. This protein is responsible for transferring electrons from the water-splitting complex to the plastoquinone pool. By inhibiting this process, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide prevents the generation of oxygen and ATP in plants, leading to a decrease in photosynthesis and plant growth.
Effets Biochimiques Et Physiologiques
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also affects the structure and function of the thylakoid membrane, which is responsible for the light-dependent reactions of photosynthesis. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in lab experiments is its ability to selectively inhibit photosystem II without affecting other cellular processes. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled environment. However, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has some limitations as well. It is toxic to some aquatic organisms, which can limit its use in certain experiments. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can have variable effects on different plant species, which can make it difficult to compare results across experiments.
Orientations Futures
There are a number of future directions for research on N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide. One area of interest is the use of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the development of herbicides that are more selective and less toxic to the environment. Another area of interest is the role of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the regulation of plant growth and development. Finally, there is a need for more research on the effects of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide on aquatic organisms and the environment, in order to develop more sustainable agricultural practices.
Méthodes De Synthèse
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can be synthesized using a two-step process. In the first step, 2,5-dipropylaniline is reacted with acryloyl chloride to form N-(2,5-dipropylphenyl)acrylamide. In the second step, N-(2,5-dipropylphenyl)acrylamide is reacted with potassium cyanate and 2,4-dinitrofluorobenzene to form N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide.
Propriétés
Numéro CAS |
106359-94-8 |
|---|---|
Nom du produit |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
Formule moléculaire |
C22H25N7O5 |
Poids moléculaire |
467.5 g/mol |
Nom IUPAC |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
InChI |
InChI=1S/C22H25N7O5/c1-4-9-27(10-5-2)16-7-8-18(19(12-16)24-21(30)6-3)25-26-22-15(14-23)11-17(28(31)32)13-20(22)29(33)34/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,30) |
Clé InChI |
NWYOTHZBYSKPSO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
SMILES canonique |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
Autres numéros CAS |
106359-94-8 |
Pictogrammes |
Irritant |
Synonymes |
2'-(2-cyano-4,6-dinitrophenylazo)-5'-(N,N-dipropylamino)propionanilide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



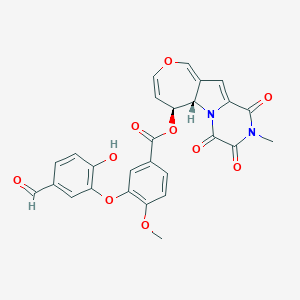
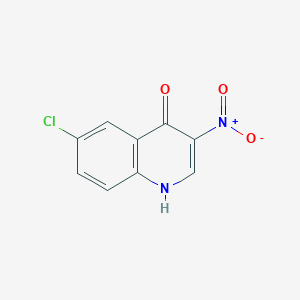
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)

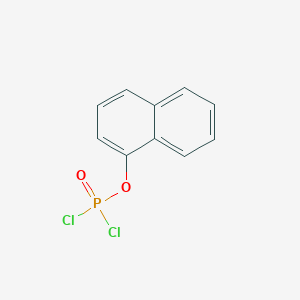


![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
